molecular formula C10H11N B13145416 1-Phenylbut-3-yn-2-amine

1-Phenylbut-3-yn-2-amine

Cat. No.: B13145416
M. Wt: 145.20 g/mol
InChI Key: NWWUPXXMVARFJI-UHFFFAOYSA-N
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Description

1-Phenylbut-3-yn-2-amine is an organic compound with the molecular formula C10H11N It is characterized by a phenyl group attached to a butynyl chain with an amine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenylbut-3-yn-2-amine can be synthesized through several methods. One common approach involves the reaction of phenylacetylene with an appropriate amine under catalytic conditions. For instance, the reaction can be facilitated by using a palladium catalyst in the presence of a base such as potassium carbonate .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, often involving high temperatures and pressures .

Chemical Reactions Analysis

Types of Reactions: 1-Phenylbut-3-yn-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Phenylbut-3-yn-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Phenylbut-3-yn-2-amine involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

  • 1-Phenylbut-3-yn-1-amine
  • 1-Phenylbut-3-yn-2-one
  • Phenylacetylene

Comparison: 1-Phenylbut-3-yn-2-amine is unique due to its amine functional group, which imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, 1-Phenylbut-3-yn-1-amine has a different position of the amine group, leading to variations in its chemical behavior and applications .

Properties

Molecular Formula

C10H11N

Molecular Weight

145.20 g/mol

IUPAC Name

1-phenylbut-3-yn-2-amine

InChI

InChI=1S/C10H11N/c1-2-10(11)8-9-6-4-3-5-7-9/h1,3-7,10H,8,11H2

InChI Key

NWWUPXXMVARFJI-UHFFFAOYSA-N

Canonical SMILES

C#CC(CC1=CC=CC=C1)N

Origin of Product

United States

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